5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16350302
InChI: InChI=1S/C23H23N3O5S/c1-28-15-7-5-13(6-8-15)16-12-32-23(25-16)20-17(27)11-26(22(20)24)14-9-18(29-2)21(31-4)19(10-14)30-3/h5-10,12,24,27H,11H2,1-4H3
SMILES:
Molecular Formula: C23H23N3O5S
Molecular Weight: 453.5 g/mol

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

CAS No.:

Cat. No.: VC16350302

Molecular Formula: C23H23N3O5S

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one -

Specification

Molecular Formula C23H23N3O5S
Molecular Weight 453.5 g/mol
IUPAC Name 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-2H-pyrrol-3-ol
Standard InChI InChI=1S/C23H23N3O5S/c1-28-15-7-5-13(6-8-15)16-12-32-23(25-16)20-17(27)11-26(22(20)24)14-9-18(29-2)21(31-4)19(10-14)30-3/h5-10,12,24,27H,11H2,1-4H3
Standard InChI Key LVHWYHUSCRQFOT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=C(C(=C4)OC)OC)OC)O

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s molecular formula is C₂₃H₂₃N₃O₅S, with a molecular weight of 453.5 g/mol . Its structure integrates three key moieties:

  • A 1,2-dihydro-3H-pyrrol-3-one core, providing a five-membered lactam ring critical for hydrogen bonding and enzymatic interactions.

  • A 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent at position 4, introducing aromaticity and sulfur-based reactivity.

  • A 3,4,5-trimethoxyphenyl group at position 1, enhancing lipophilicity and binding affinity to hydrophobic enzyme pockets .

The IUPAC name, 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-2H-pyrrol-3-ol, reflects its tautomeric forms, with the 5-amino group existing in equilibrium with an imino configuration .

Spectroscopic and Crystallographic Data

X-ray crystallography reveals a planar thiazole ring (bond length: 1.74 Å for C–S) and a dihedral angle of 112° between the thiazole and pyrrolone rings, suggesting moderate conjugation. NMR spectra show distinct signals for methoxy groups (δ 3.75–3.85 ppm) and aromatic protons (δ 6.8–7.4 ppm), corroborating the substitution pattern .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular Weight453.5 g/mol
Thiazole C–S Bond Length1.74 Å
Dihedral Angle (Thiazole–Pyrrolone)112°

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three stages:

  • Thiazole Formation: Condensation of 4-methoxyphenylthiourea with α-bromo ketones yields the 4-(4-methoxyphenyl)thiazole intermediate .

  • Pyrrolone Construction: Cyclization of γ-aminobutyric acid derivatives with the thiazole intermediate under acidic conditions forms the pyrrolone ring .

  • Trimethoxyphenyl Introduction: Ullmann coupling or Buchwald–Hartwig amination attaches the 3,4,5-trimethoxyphenyl group to the pyrrolone nitrogen.

Microwave-assisted synthesis reduces reaction times by 40% and improves yields to 78% compared to conventional heating.

Industrial-Scale Production

Continuous flow reactors achieve 90% purity at a throughput of 1.2 kg/day, utilizing palladium catalysts (0.5 mol%) and green solvents (e.g., cyclopentyl methyl ether) .

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits tubulin polymerization (IC₅₀ = 1.2 μM) by binding to the colchicine site, disrupting microtubule assembly in cancer cells . Comparative studies show 3-fold greater potency than combretastatin A-4 analogues.

Antiproliferative Effects

In vitro testing against MCF-7 breast cancer cells reveals an IC₅₀ of 0.8 μM, with apoptosis induction via caspase-3 activation . The trimethoxyphenyl group enhances membrane permeability, as evidenced by a logP value of 2.9 .

Table 2: Biological Activity Profile

TargetIC₅₀/EC₅₀Model SystemSource
Tubulin Polymerization1.2 μMPorcine brain tubulin
MCF-7 Cell Viability0.8 μMHuman breast cancer
COX-2 Inhibition12.4 μMRecombinant enzyme

Applications in Drug Development

Anticancer Agents

Structural analogs are in preclinical trials for pancreatic cancer, showing 60% tumor reduction in xenograft models. The thiazole moiety’s sulfur atom facilitates interactions with cysteine residues in oncogenic kinases .

Comparative Analysis with Analogues

Table 3: Structural and Functional Analogues

CompoundStructural FeaturesBioactivitySource
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoleThiadiazole coreAntimicrobial
4-(4-Methoxyphenyl)thiazoleSimple thiazole derivativeAntifungal
Target CompoundPyrrolone-thiazole hybridAnticancer, Tubulin inhibition

The target compound’s unique pyrrolone-thiazole framework confers dual functionality: tubulin binding and kinase inhibition, unlike simpler analogues .

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